![molecular formula C14H26OSi B14647962 Triethyl[(1-ethynylcyclohexyl)oxy]silane CAS No. 53201-16-4](/img/structure/B14647962.png)
Triethyl[(1-ethynylcyclohexyl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[(1-ethynylcyclohexyl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an ethynylcyclohexyl group through an oxygen atom. This compound is part of the broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(1-ethynylcyclohexyl)oxy]silane typically involves the reaction of triethylsilane with an appropriate ethynylcyclohexyl derivative. One common method is the cobalt-catalyzed diastereoselective cross-coupling between alkynylzinc pivalates and functionalized cyclic iodides or bromides . The reaction conditions often require an inert atmosphere, such as argon, and the use of flame-dried glassware to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving purification steps such as column chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[(1-ethynylcyclohexyl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkynylzinc pivalates, cobalt catalysts, and various halides. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like tetrahydrofuran (THF) .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield silanols, while reduction reactions can produce alkanes or other reduced forms of the starting material .
Applications De Recherche Scientifique
Triethyl[(1-ethynylcyclohexyl)oxy]silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Triethyl[(1-ethynylcyclohexyl)oxy]silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound has a high affinity for oxygen, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties but lacks the ethynylcyclohexyl group.
Triphenylsilane: Used in similar applications but has different steric and electronic properties due to the presence of phenyl groups.
Uniqueness
Triethyl[(1-ethynylcyclohexyl)oxy]silane is unique due to the presence of the ethynylcyclohexyl group, which imparts distinct reactivity and steric properties compared to other silanes. This makes it particularly useful in specific synthetic applications where traditional silanes may not be as effective .
Propriétés
IUPAC Name |
triethyl-(1-ethynylcyclohexyl)oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26OSi/c1-5-14(12-10-9-11-13-14)15-16(6-2,7-3)8-4/h1H,6-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUVSSAYWYSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1(CCCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500174 |
Source


|
| Record name | Triethyl[(1-ethynylcyclohexyl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53201-16-4 |
Source


|
| Record name | Triethyl[(1-ethynylcyclohexyl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
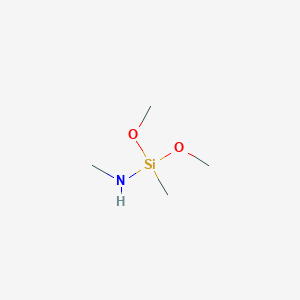
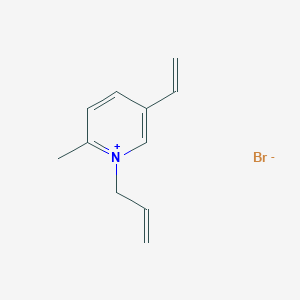
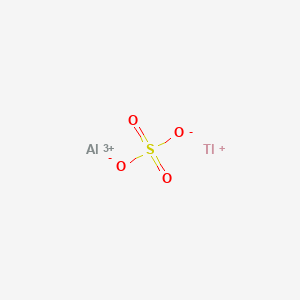
![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
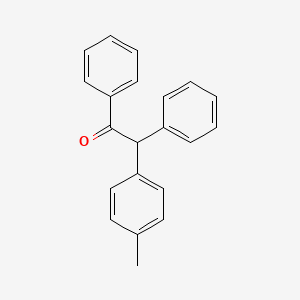

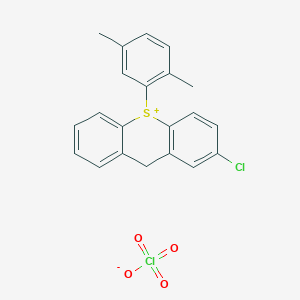
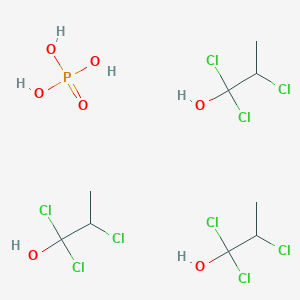
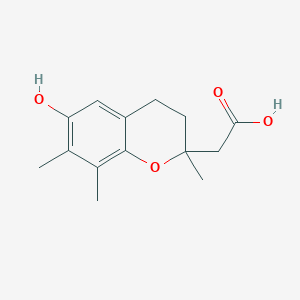

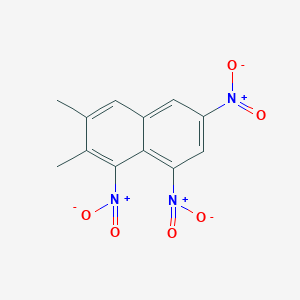
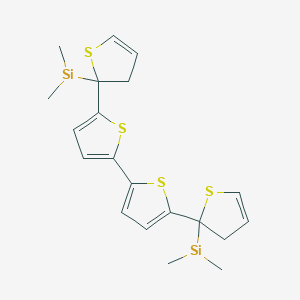
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
